1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTXYPBQYZGYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, target interactions, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, which may contribute to its pharmacological effects.
Inhibition Potency
Research indicates that derivatives similar to this compound exhibit varying degrees of inhibitory potency against several targets. For example:
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| Compound A | Soluble Epoxide Hydrolase (sEH) | 1.2 |
| Compound B | Xanthine Oxidase (XO) | 72.4 |
| Compound C | CBP Inhibitor | 72 |
These values suggest that modifications in the structure can significantly influence the inhibitory potency against specific enzymes.
Case Studies
- Soluble Epoxide Hydrolase Inhibition : A series of pyrazole derivatives were synthesized, showing promising inhibitory effects on soluble epoxide hydrolase (sEH). The most potent compounds had IC50 values as low as 1.2 nM, indicating strong binding affinity and potential therapeutic applications in inflammation and pain management .
- Xanthine Oxidase Activity : Compounds structurally related to the target compound were evaluated for their ability to inhibit xanthine oxidase, an important enzyme in uric acid production. Results indicated moderate inhibitory activity, with IC50 values around 72.4 μM, suggesting potential use in treating gout and hyperuricemia .
- CBP Inhibition : The compound's derivatives were also tested for CBP inhibition, revealing selectivity with an IC50 value of 72 nM. This selectivity could be beneficial for developing treatments targeting specific pathways in cancer therapy .
Pharmacological Implications
The biological activity of this compound suggests its potential role in various therapeutic areas, including:
- Anti-inflammatory Agents : Due to its inhibition of sEH, it may help in reducing inflammation.
- Uric Acid Regulation : Its action on xanthine oxidase positions it as a candidate for managing conditions like gout.
- Cancer Therapeutics : The ability to inhibit CBP may open avenues for cancer treatment strategies.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their molecular features, and observed activities:
Key Observations :
- Substituent Effects : The trifluoromethyl group in SI98 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the methoxyphenyl group in the target compound.
- Biological Targets : SKF-96365 demonstrates that 4-methoxyphenyl-containing compounds can modulate ion channels, suggesting a plausible target for the compound of interest.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 4-methoxyphenethyl group may confer moderate solubility, whereas trifluoromethyl groups (as in SI98) increase logP values, risking metabolic instability .
- Metabolic Stability : The pyridin-4-yl group in the target compound could undergo oxidation, necessitating prodrug strategies or structural tweaks, as seen in .
Q & A
Q. What are the key synthetic strategies for constructing the pyridinyl-pyrazole-urea scaffold in this compound?
The synthesis involves multi-step reactions:
- Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol/acetic acid) .
- Urea Linkage : Reaction of an isocyanate intermediate with a primary or secondary amine, typically in aprotic solvents like dichloromethane, at 0–25°C .
- Functional Group Compatibility : Methoxy and pyridinyl groups require protection/deprotection steps to avoid side reactions during coupling .
Reference:
Q. How can the structural integrity of this compound be validated post-synthesis?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm regioselectivity of pyrazole substitution and urea connectivity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding patterns in the urea moiety .
Reference:
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to pyrazole’s role in ATP-binding pocket interactions .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Solubility Optimization : Test in DMSO/PBS mixtures (e.g., 10% DMSO) to ensure bioavailability in cell-based assays .
Reference:
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence dose-response curves .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .
Reference:
Q. What computational methods are suitable for predicting binding modes and off-target effects?
- Molecular Dynamics (MD) Simulations : Model urea-pyrazole interactions with kinase domains (e.g., using GROMACS) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (urea carbonyl) and hydrophobic regions (pyridinyl group) for SAR optimization .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hERG liability .
Reference:
Q. How can reaction yields be improved during scale-up synthesis?
- Catalyst Optimization : Replace traditional bases (e.g., triethylamine) with polymer-supported catalysts for easier purification .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions in pyrazole cyclization .
- Green Solvent Screening : Test cyclopentyl methyl ether (CPME) or 2-MeTHF as alternatives to DMF/DCM .
Reference:
Q. What strategies address low solubility in aqueous buffers for in vivo studies?
- Prodrug Design : Introduce phosphate or PEG groups at the methoxyphenyl moiety .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Reference:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
